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Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of

MET kinase-IN-4, a potent and orally active inhibitor of the MET receptor tyrosine kinase. The

information presented herein is intended to support researchers, scientists, and drug

development professionals in their evaluation and potential application of this compound in

preclinical studies.

Core Pharmacokinetic and In Vitro Activity
MET kinase-IN-4 demonstrates significant potential as a therapeutic agent with potent MET

kinase inhibition and favorable drug-like properties. The compound exhibits a strong inhibitory

effect on MET kinase with a half-maximal inhibitory concentration (IC50) in the low nanomolar

range. Furthermore, it displays promising metabolic stability in vitro, suggesting a potential for

reasonable in vivo exposure.

Table 1: In Vitro Activity and Metabolic Stability of MET kinase-IN-4
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Parameter Value

MET Kinase IC50 1.9 nM

FLT3 Kinase IC50 4 nM

VEGFR-2 Kinase IC50 27 nM

Metabolic Stability
Good stability in human and mouse liver

microsomes (at 3 µM)

In Vivo Pharmacokinetics in Mice
Studies in murine models indicate that MET kinase-IN-4 possesses a favorable

pharmacokinetic profile upon both intravenous and oral administration. While specific

quantitative parameters such as AUC, Cmax, and half-life are not publicly available in detail,

the compound is described as having extensive extravascular distribution and a favorable half-

life, supporting its potential for in vivo efficacy.[1]

In Vivo Antitumor Efficacy
MET kinase-IN-4 has demonstrated significant dose-dependent antitumor activity in a GTL-16

human gastric carcinoma xenograft model in mice.[1] Oral administration of the compound at

various dosages resulted in a notable reduction in tumor growth, highlighting its potential as an

orally bioavailable anticancer agent.

Table 2: In Vivo Antitumor Activity of MET kinase-IN-4 in GTL-16 Xenograft Model

Dosage (oral, once daily) Antitumor Activity

6.25 mg/kg Significant

12.5 mg/kg Significant

25 mg/kg Significant

50 mg/kg Significant

Experimental Protocols
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Detailed experimental protocols for the key assays cited are provided below. These

methodologies are based on standard practices in the field and the limited information available

for MET kinase-IN-4.

In Vitro MET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MET kinase-IN-4
against MET kinase.

Methodology: A common method for this is a biochemical kinase assay that measures the

amount of ADP produced, which is directly proportional to kinase activity.

Compound Preparation: A stock solution of MET kinase-IN-4 is prepared in 100% DMSO

and serially diluted to a range of concentrations.

Assay Plate Preparation: A small volume of the diluted compound or DMSO (vehicle control)

is added to the wells of a microplate.

Kinase Reaction: The purified recombinant MET kinase is added to each well and pre-

incubated with the compound to allow for interaction. The kinase reaction is initiated by

adding a mixture of a known peptide substrate for MET and ATP. The final ATP concentration

should be near the Km value for MET to accurately determine competitive inhibition.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

Reaction Termination and Signal Detection: The reaction is stopped, and the amount of ADP

produced is quantified using a commercial ADP detection kit (e.g., luminescence or

fluorescence-based).

Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by

plotting the percentage of kinase inhibition against the logarithm of the compound

concentration and fitting the data to a sigmoidal dose-response curve.

Liver Microsome Stability Assay
Objective: To assess the in vitro metabolic stability of MET kinase-IN-4 in human and mouse

liver microsomes.
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Methodology:

Compound Incubation: MET kinase-IN-4 (e.g., at a final concentration of 3 µM) is incubated

with pooled human or mouse liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH

7.4) at 37°C.

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-

regenerating system.

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60

minutes).

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic

solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining

concentration of MET kinase-IN-4.

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted

against time. The slope of the linear regression of this plot is used to determine the in vitro

half-life (t1/2) and intrinsic clearance (CLint) of the compound.

In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of MET kinase-IN-4 in mice after

intravenous and oral administration.

Methodology:

Animal Model: Male BALB/c mice are typically used.

Compound Administration:

Intravenous (i.v.): A single dose (e.g., 5 mg/kg) of MET kinase-IN-4 formulated in a

suitable vehicle is administered via the tail vein.

Oral (p.o.): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
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Blood Sampling: Blood samples are collected from a subset of mice at various time points

post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of MET kinase-IN-4 in the plasma samples is quantified

using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental methods to determine key pharmacokinetic parameters, including clearance

(CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to

maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is

calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of MET kinase-IN-4 in a human gastric

carcinoma xenograft model.

Methodology:

Cell Line and Animal Model: GTL-16 human gastric carcinoma cells are implanted

subcutaneously into immunocompromised mice (e.g., nude mice).

Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., 100-200 mm³),

the mice are randomized into vehicle control and treatment groups.

Compound Administration: MET kinase-IN-4 is administered orally, once daily, at various

doses (e.g., 6.25, 12.5, 25, and 50 mg/kg) for a specified duration (e.g., 21 days). The

vehicle control group receives the formulation vehicle only.

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week)

using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.

Data Analysis: The mean tumor volumes of the treatment groups are compared to the

vehicle control group to determine the extent of tumor growth inhibition. Body weight and

general health of the mice are also monitored throughout the study as indicators of toxicity.
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Visualizations
MET Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF),

activates a cascade of downstream signaling pathways that are crucial for cell proliferation,

survival, migration, and invasion. Dysregulation of this pathway is a key driver in many cancers.
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Caption: Simplified MET signaling pathway.
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Experimental Workflow: In Vivo Pharmacokinetic Study
This workflow outlines the key steps involved in assessing the pharmacokinetic profile of MET
kinase-IN-4 in a mouse model.
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Caption: Workflow for pharmacokinetic analysis.

Experimental Workflow: In Vivo Efficacy Study
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The following diagram illustrates the process for evaluating the antitumor efficacy of MET
kinase-IN-4 in a xenograft mouse model.
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Caption: Workflow for in vivo efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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